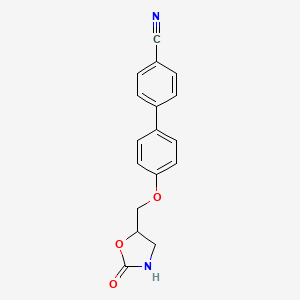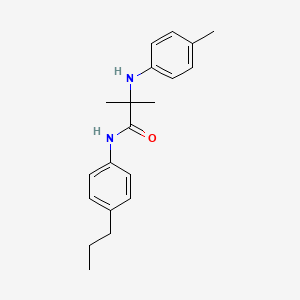
2-Methyl-N~2~-(4-methylphenyl)-N-(4-propylphenyl)alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N~2~-(4-methylphenyl)-N-(4-propylphenyl)alaninamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methyl group, a 4-methylphenyl group, and a 4-propylphenyl group attached to an alaninamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N~2~-(4-methylphenyl)-N-(4-propylphenyl)alaninamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Alaninamide Backbone: The synthesis begins with the preparation of alaninamide through the reaction of alanine with ammonia or an amine.
Introduction of Methyl Group: A methyl group is introduced to the alaninamide backbone using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of 4-Methylphenyl Group: The 4-methylphenyl group is attached via a Friedel-Crafts alkylation reaction using 4-methylbenzene and a suitable catalyst like aluminum chloride.
Attachment of 4-Propylphenyl Group: Similarly, the 4-propylphenyl group is introduced through another Friedel-Crafts alkylation reaction using 4-propylbenzene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N~2~-(4-methylphenyl)-N-(4-propylphenyl)alaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amides and amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Methyl-N~2~-(4-methylphenyl)-N-(4-propylphenyl)alaninamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as in the development of new drugs for treating diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-N~2~-(4-methylphenyl)-N-(4-propylphenyl)alaninamide involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-N~2~-(4-methylphenyl)-N-(4-ethylphenyl)alaninamide
- 2-Methyl-N~2~-(4-methylphenyl)-N-(4-butylphenyl)alaninamide
- 2-Methyl-N~2~-(4-methylphenyl)-N-(4-isopropylphenyl)alaninamide
Uniqueness
2-Methyl-N~2~-(4-methylphenyl)-N-(4-propylphenyl)alaninamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
CAS No. |
89312-58-3 |
|---|---|
Molecular Formula |
C20H26N2O |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-methyl-2-(4-methylanilino)-N-(4-propylphenyl)propanamide |
InChI |
InChI=1S/C20H26N2O/c1-5-6-16-9-13-17(14-10-16)21-19(23)20(3,4)22-18-11-7-15(2)8-12-18/h7-14,22H,5-6H2,1-4H3,(H,21,23) |
InChI Key |
JHYURHCEFIGBGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)NC(=O)C(C)(C)NC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-(5,6-dimethyl-4-oxo-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-2-yl)benzoate](/img/structure/B14144585.png)


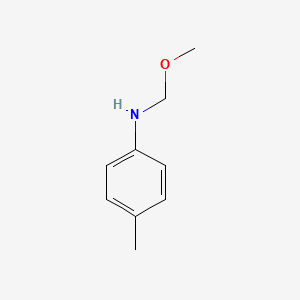
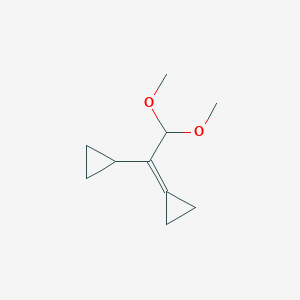
![(E)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B14144613.png)
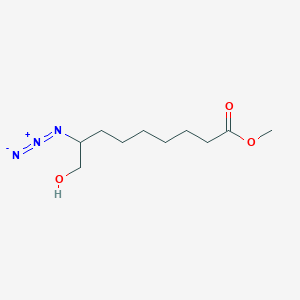

![2-(4-chlorophenyl)-3-{5-[4-(propan-2-yl)phenoxy]pentyl}quinazolin-4(3H)-one](/img/structure/B14144631.png)
![1,1'-hexane-1,6-diylbis(3-{4-[(E)-phenyldiazenyl]phenyl}urea)](/img/structure/B14144632.png)

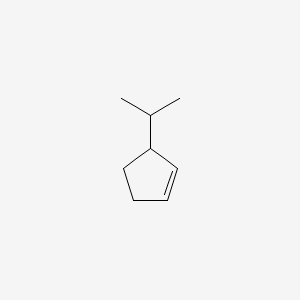
![Methyl 4-[hexyl(dimethyl)silyl]but-3-ynoate](/img/structure/B14144649.png)
